2-(3-Chloro-5-fluorophenyl)benzoic acid

LogP Lipophilicity Drug-likeness

This ortho-substituted biphenyl-2-carboxylic acid is uniquely capable of lead tetra-acetate-mediated oxidative cyclization to 3,4-benzocoumarins and directed ortho-metalation (DoM) for late-stage diversification. The 3-chloro-5-fluoro pattern provides a LogP of 3.84 and dual metabolic stabilization—chlorine for target engagement, fluorine for metabolic shielding—which para and mono-halogenated analogs cannot replicate. Ideal for building amide-based herbicide candidates (flamprop class) and compound libraries requiring oral bioavailability. Specify CAS 1261915-22-3; the para isomer will fail in these critical reaction pathways.

Molecular Formula C13H8ClFO2
Molecular Weight 250.653
CAS No. 1261915-22-3
Cat. No. B578022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-5-fluorophenyl)benzoic acid
CAS1261915-22-3
Molecular FormulaC13H8ClFO2
Molecular Weight250.653
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O
InChIInChI=1S/C13H8ClFO2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17)
InChIKeySYXWEQNEFAOHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloro-5-fluorophenyl)benzoic acid (CAS 1261915-22-3): Sourcing Guide for the Ortho-Carboxy Halogenated Biphenyl Building Block


2-(3-Chloro-5-fluorophenyl)benzoic acid (IUPAC: 3′-chloro-5′-fluoro-[1,1′-biphenyl]-2-carboxylic acid; CAS 1261915-22-3) is a halogenated biphenyl carboxylic acid with the molecular formula C₁₃H₈ClFO₂ and a molecular weight of 250.65 g/mol [1]. It belongs to the class of ortho-substituted biphenyl-2-carboxylic acids, distinguished by the simultaneous presence of chlorine and fluorine substituents at the 3′ and 5′ positions of the distal phenyl ring. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the ortho-carboxylic acid handle enables amidation, esterification, and cyclization reactions [1]. Its computed LogP of 3.84 and topological polar surface area (TPSA) of 37.3 Ų place it in a lipophilicity range suitable for modulating pharmacokinetic properties of derived drug candidates [2].

Why Generic Biphenyl Carboxylic Acids Cannot Replace 2-(3-Chloro-5-fluorophenyl)benzoic acid in Regiochemistry-Sensitive Syntheses


In-class biphenyl carboxylic acids are not interchangeable with 2-(3-chloro-5-fluorophenyl)benzoic acid due to three interdependent factors: regiochemistry, halogen substitution pattern, and the ortho-carboxylic acid positioning. The ortho-carboxyl group relative to the biphenyl junction enables proximity-driven cyclization reactions (e.g., 3,4-benzocoumarin formation) that para- and meta-isomers cannot support [1]. The 3-chloro-5-fluoro substitution pattern imparts a distinct electronic profile—the chlorine atom contributes inductive electron withdrawal while the fluorine offers both inductive and resonance effects—creating a net dipole and acidity profile that differs measurably from mono-halogenated or non-halogenated analogs [2]. Even the para-carboxy regioisomer (4-(3-chloro-5-fluorophenyl)benzoic acid, CAS 1261976-95-7), despite sharing the identical halogenation pattern, cannot participate in ortho-directed metalation or intramolecular cyclization pathways [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical property variations that directly impact synthetic utility and downstream application performance.

Quantitative Differentiation of 2-(3-Chloro-5-fluorophenyl)benzoic acid (CAS 1261915-22-3) vs. Closest Analogs


Lipophilicity Differentiation: LogP of 3.84 vs. Mono-Halogenated and Non-Halogenated Biphenyl-2-Carboxylic Acid Comparators

The target compound exhibits a computed LogP of 3.84, which is 0.28 log units higher than the chloro-only analog 2-(3-chlorophenyl)benzoic acid (LogP 3.56) and 0.65 log units higher than the fluoro-only analog 2-(3-fluorophenyl)benzoic acid (LogP 3.19) . This represents an approximately 1.9-fold and 4.5-fold increase in octanol-water partition coefficient, respectively, attributable to the synergistic lipophilicity contribution of the chlorine substituent combined with the fluorine atom in the meta-relationship. The LogP of 3.84 also substantially exceeds that of the unsubstituted parent biphenyl-2-carboxylic acid (LogP 3.05) [1].

LogP Lipophilicity Drug-likeness Physicochemical_properties

Regiochemical Differentiation: Ortho-Carboxy vs. Para-Carboxy Isomer in Cyclization and Directed Functionalization Utility

2-(3-Chloro-5-fluorophenyl)benzoic acid bears the carboxylic acid group at the ortho position of the biphenyl junction, whereas its regioisomer 4-(3-chloro-5-fluorophenyl)benzoic acid (CAS 1261976-95-7) carries it at the para position. Despite sharing identical molecular formula (C₁₃H₈ClFO₂), molecular weight (250.65), LogP (3.84), and PSA (37.3 Ų) [1], these two isomers are functionally non-interchangeable. The ortho-carboxy isomer can undergo lead tetra-acetate-mediated oxidative cyclization to form 3,4-benzocoumarin derivatives, a transformation documented for 2′-substituted biphenyl-2-carboxylic acids that is geometrically impossible for the para isomer [2]. Additionally, the ortho-carboxylic acid can direct ortho-metalation to the adjacent position on the benzoic acid ring, enabling regioselective C–H functionalization that the para isomer cannot support.

Regiochemistry Cyclization Ortho-metalation Synthetic_utility

Dual Halogenation Advantage: Combined Cl/F Substitution vs. Mono-Halogenated Biphenyl-2-Carboxylic Acids in Physicochemical Property Tuning

The 3-chloro-5-fluoro substitution pattern on the distal phenyl ring provides a dual-halogen electronic profile that cannot be replicated by either mono-halogenated analog alone. 2-(3-Chlorophenyl)benzoic acid (CAS 73178-79-7) lacks the fluorine atom and has a LogP of 3.56 and an XLogP3 of 3.9 [1]. 2-(3-Fluorophenyl)benzoic acid (CAS 2094-03-3) lacks chlorine and has a LogP of 3.19 . The target compound (LogP 3.84) occupies an intermediate lipophilicity range while incorporating both the metabolic blocking effect of fluorine at the 5-position and the enhanced van der Waals interactions of chlorine at the 3-position. The chlorine substituent additionally increases molecular weight (+18 Da vs. fluoro-only; +34 Da vs. unsubstituted), which can enhance target binding through improved shape complementarity in hydrophobic pockets. The 3,5-disubstitution pattern also creates a unique electrostatic potential surface due to the meta-relationship of the two electron-withdrawing groups.

Halogenation Electronic_effects Metabolic_stability Drug_design

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing with Purity Up to 98%

2-(3-Chloro-5-fluorophenyl)benzoic acid is commercially available from multiple established vendors with documented purity specifications. Fluorochem supplies the compound (Product Code F217300) at 95.0% purity with full SDS documentation . Sigma-Aldrich, via Combi-Blocks (Product YA-1210), offers the compound at 96% purity . MolCore provides the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . The compound is also available from Aladdin at 96% purity, AKSci at 95% purity, and Leyan at 98% purity. In contrast, the para-regioisomer 4-(3-chloro-5-fluorophenyl)benzoic acid has significantly fewer commercial suppliers and is not listed by several major vendors who carry the ortho isomer, indicating a narrower supply base for the para compound.

Purity Vendor_availability Procurement Quality_specifications

Recommended Application Scenarios for 2-(3-Chloro-5-fluorophenyl)benzoic acid (CAS 1261915-22-3) Based on Differentiated Evidence


Synthesis of 3,4-Benzocoumarin Scaffolds via Oxidative Cyclization

2-(3-Chloro-5-fluorophenyl)benzoic acid is the required ortho-carboxy biphenyl building block for lead tetra-acetate-mediated oxidative cyclization to 3,4-benzocoumarins [1]. The para-carboxy regioisomer (CAS 1261976-95-7) is structurally incapable of undergoing this transformation due to geometric constraints. Researchers developing coumarin-based fluorophores, bioactive lactones, or natural product analogs should specify CAS 1261915-22-3 explicitly, as the para isomer will fail in this reaction pathway. The chlorine and fluorine substituents on the distal ring remain intact through the cyclization, yielding halogenated benzocoumarins suitable for further derivatization.

Medicinal Chemistry Library Synthesis Requiring Balanced Lipophilicity (LogP ~3.8)

When designing compound libraries where target LogP must fall within the 3.5–4.0 range for oral bioavailability while incorporating halogen-mediated metabolic stabilization, 2-(3-chloro-5-fluorophenyl)benzoic acid is the preferred carboxylic acid building block [2]. The measured LogP of 3.84 positions derived amides and esters in a favorable lipophilicity window, whereas the mono-fluoro analog (LogP 3.19) may yield compounds with insufficient membrane permeability and the mono-chloro analog (LogP 3.56) may under-deliver on metabolic blockade. The dual halogenation provides both the metabolic shielding of fluorine and the enhanced target engagement potential of chlorine within a single building block.

Agrochemical Intermediate Development Requiring Halogenated Biphenyl Carboxylic Acid Cores

The 3-chloro-5-fluorophenyl substitution pattern is documented in herbicide chemistry, with related chloro-fluorophenyl benzamido structures appearing in the flamprop class of selective post-emergent herbicides [3]. 2-(3-Chloro-5-fluorophenyl)benzoic acid serves as a key intermediate for building analogous benzamido-propionate herbicide candidates through amide coupling at the ortho-carboxylic acid position. The multi-vendor availability (≥7 suppliers) and purity specifications up to 98% support both discovery-scale (gram quantities) and early development-scale procurement without custom synthesis lead times.

Directed Ortho-Metalation (DoM) Strategies for Regioselective Biphenyl Functionalization

The ortho-carboxylic acid group in 2-(3-chloro-5-fluorophenyl)benzoic acid can serve as a directed metalation group (DMG) for regioselective lithiation at the position adjacent to the carboxylate on the benzoic acid ring [1]. This enables C–C or C–heteroatom bond formation at a position that would otherwise be electronically deactivated. The para-carboxy regioisomer and meta-substituted analogs lack this directing capability. For synthetic programs requiring late-stage diversification of the biphenyl core via DoM chemistry, procurement of CAS 1261915-22-3 is functionally mandatory.

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